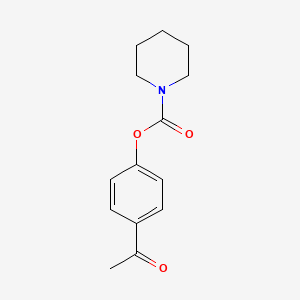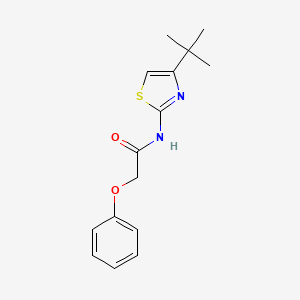
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide, also known as TAK-659, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is highly selective for the protein kinase BTK, which plays a critical role in B cell receptor signaling and is implicated in several diseases, including B cell malignancies and autoimmune disorders.
Mechanism of Action
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide exerts its therapeutic effects by inhibiting BTK, a key regulator of B cell receptor signaling. This inhibition leads to the suppression of downstream signaling pathways, including the NF-κB and MAPK pathways, ultimately resulting in the inhibition of B cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its effects on B cells, this compound has also been shown to inhibit the activation of macrophages and dendritic cells, which play important roles in the immune response. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to enhance the production of anti-inflammatory cytokines, such as IL-10.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide is its high selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has demonstrated good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. However, like all experimental compounds, this compound has limitations, including the need for further optimization and validation in preclinical models before advancing to clinical trials.
Future Directions
There are several potential future directions for the development of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide and related compounds. One area of interest is the investigation of combination therapies with other targeted agents, such as PI3K inhibitors, which may enhance the therapeutic efficacy of BTK inhibition. In addition, the development of biomarkers to predict response to BTK inhibitors may help to identify patients who are most likely to benefit from this treatment. Finally, the investigation of this compound in other disease indications, such as multiple sclerosis and graft-versus-host disease, may provide new insights into the potential therapeutic applications of BTK inhibition.
Synthesis Methods
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide involves a series of chemical reactions, starting with the condensation of 4-tert-butyl-2-aminothiazole with 2-bromoacetophenone to form the intermediate 4-tert-butyl-2-(2-phenyl-2-oxoethyl)thiazole. This intermediate is then reacted with phenoxyacetic acid and transformed into the final product, this compound.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide has been extensively studied in preclinical models and has shown promising results in the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has demonstrated efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus.
properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)12-10-20-14(16-12)17-13(18)9-19-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDGJEZMZJYCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)
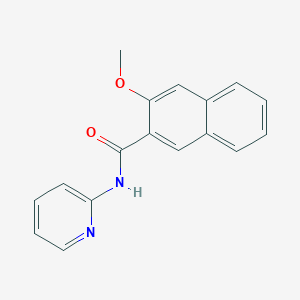
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6141299.png)

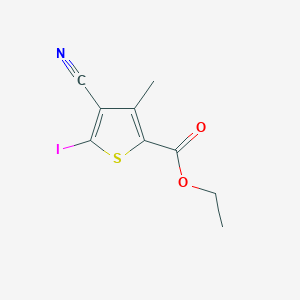
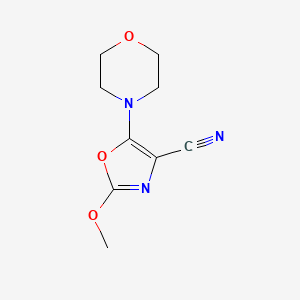

![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B6141346.png)
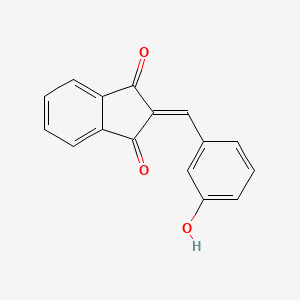
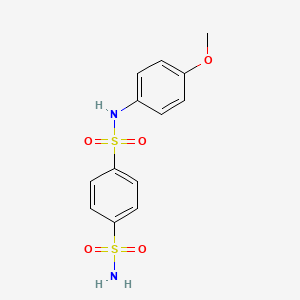
![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)
